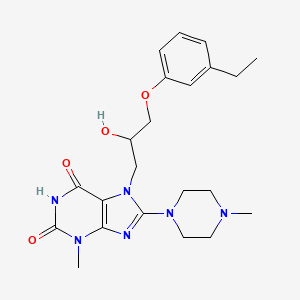

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine derivative characterized by a 3-(3-ethylphenoxy)-2-hydroxypropyl group at the 7-position and a 4-methylpiperazinyl substituent at the 8-position. The 4-methylpiperazine moiety is a common feature in kinase inhibitors, enhancing solubility and target affinity, while the phenoxy-hydroxypropyl group may influence membrane permeability and receptor binding .

Properties

IUPAC Name |

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4/c1-4-15-6-5-7-17(12-15)32-14-16(29)13-28-18-19(26(3)22(31)24-20(18)30)23-21(28)27-10-8-25(2)9-11-27/h5-7,12,16,29H,4,8-11,13-14H2,1-3H3,(H,24,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGCBCOZNZVLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H36N4O4

- Molar Mass : 488.64274 g/mol

- CAS Number : 331675-47-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that purine derivatives exhibit significant antioxidant properties. The compound's structure suggests it may interact with reactive oxygen species (ROS), potentially leading to protective effects against oxidative stress. Studies have shown that similar compounds can modulate oxidative stress pathways and enhance cellular defense mechanisms against free radicals .

2. Anti-inflammatory Effects

Compounds with a purine structure have been linked to anti-inflammatory activities. This specific compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. For example, it is theorized that such compounds can modulate the NF-kB signaling pathway, which is crucial in inflammatory responses .

3. Neuroprotective Properties

The neuroprotective potential of purine derivatives has been explored in models of neurodegenerative diseases. Compounds similar to this one have shown promise in attenuating neuronal damage and promoting cell survival under stress conditions, possibly through their antioxidant properties and modulation of inflammatory pathways .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Xanthine Oxidase (XO) : This enzyme plays a significant role in uric acid metabolism and is implicated in oxidative stress and inflammation. Inhibition of XO by similar compounds has been linked to reduced production of ROS and improved vascular health .

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival, including the MAPK and PI3K/Akt pathways .

Case Studies

Several studies have highlighted the biological effects of purine derivatives similar to the compound :

-

Study on Inflammation :

A study demonstrated that a related purine derivative significantly reduced levels of inflammatory markers in a mouse model of arthritis. The compound was shown to decrease IL-6 and TNF-alpha levels, suggesting a potent anti-inflammatory effect . -

Neuroprotective Study :

Research involving neurodegenerative disease models indicated that a structurally similar compound improved cognitive function and reduced neuronal apoptosis through antioxidant mechanisms. This suggests potential therapeutic applications for neuroprotection .

Data Tables

Here is a summary table highlighting key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Structural Comparison with Similar Purine Derivatives

Key Structural Analogs

The following table summarizes structural analogs and their substituent variations:

Impact of Substituent Variations

- Phenoxy Groups: The 3-ethylphenoxy group in the target compound offers moderate hydrophobicity compared to 4-ethylphenoxy (in ) or 3,4-dimethylphenoxy (in ), which may reduce off-target interactions.

- 8-Position Modifications: The 4-methylpiperazine group in the target compound is associated with higher kinase inhibition (e.g., PDK1, IRAK) than methoxypropylamino or hydrazinyl groups , as seen in Merck’s benzimidazoles with nanomolar IC50 values .

Functional Comparison with Related Compounds

Kinase Inhibition Profiles

- Target Compound vs. Merck’s Benzimidazoles: While the target compound lacks direct potency data, its structural similarity to Merck’s PDK1 inhibitors (IC50: 0.1–100 nM) suggests comparable activity . However, the absence of a 2-aminopyridine moiety (as in Merck’s compounds) may limit IRAK-4 inhibition.

- Comparison with Boehringer Ingelheim Purines: Boehringer’s purine derivatives (e.g., XXXIII in ) exhibit PDK1 inhibition but with variable substituents at the 7- and 8-positions. The target compound’s 3-ethylphenoxy group may confer improved metabolic stability over bulkier analogs.

Cytotoxic Activity in Leukemia Models

Purine derivatives like compound 11b (GI50: 0.7–1.5 µM in K562 cells) demonstrate moderate cytotoxicity via Bcr-Abl inhibition . The target compound’s 4-methylpiperazinyl group may enhance cellular uptake, though its efficacy relative to tyrosine kinase inhibitors (TKIs) remains unverified .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound features a purine core modified with a 3-(3-ethylphenoxy)-2-hydroxypropyl chain at position 7 and a 4-methylpiperazinyl group at position 7. The hydroxyl and ethylphenoxy groups enhance solubility and potential hydrogen bonding with biological targets (e.g., enzymes or receptors), while the methylpiperazine moiety may contribute to pharmacokinetic properties like blood-brain barrier penetration . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming stereochemistry and substituent orientation .

Q. What are the standard synthetic pathways for this compound, and what challenges arise in achieving high purity?

Synthesis typically involves multi-step protocols:

- Step 1: Functionalization of the purine core at position 7 via nucleophilic substitution with a 3-(3-ethylphenoxy)-2-hydroxypropyl group.

- Step 2: Introduction of the 4-methylpiperazine group at position 8 using coupling reagents like EDC/HOBt . Challenges include regioselectivity (avoiding byproducts at positions 1 or 3) and purification due to polar functional groups. Reverse-phase HPLC or preparative TLC is recommended for isolating the final product .

Q. How is this compound characterized spectroscopically, and which analytical techniques are most reliable?

- NMR: H and C NMR confirm substituent positions and purity. The hydroxyl proton (2-hydroxypropyl) appears as a broad singlet (~δ 5.2 ppm), while aromatic protons from the ethylphenoxy group resonate at δ 6.7–7.3 ppm .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 485.23) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

Discrepancies in activity profiles often stem from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent stereochemistry. To address this:

- Dose-Response Studies: Use IC curves across multiple cell lines (e.g., HeLa, HepG2) to identify selective cytotoxicity .

- Isomer-Specific Testing: Separate enantiomers via chiral chromatography and test individually to isolate stereochemical effects .

Q. How does the 4-methylpiperazine substituent impact target binding affinity compared to other piperazine derivatives?

The 4-methylpiperazine group enhances binding to adenosine receptors (e.g., A) due to its optimal balance of hydrophobicity and hydrogen-bonding capacity. Comparative studies with ethylpiperazine or unsubstituted piperazine analogs show a 2–3-fold increase in Ki values for the methylated derivative, likely due to reduced steric hindrance .

Q. What computational methods are employed to predict this compound’s interaction with kinase targets, and how do they align with experimental data?

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets (e.g., CDK2 or EGFR kinases). The hydroxypropyl chain often occupies hydrophobic regions, while the purine core forms π-π interactions with conserved phenylalanine residues .

- MD Simulations: GROMACS simulations (100 ns) validate stability of predicted complexes, with RMSD < 2.0 Å correlating with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.